molecular formula C13H14N4O2S B3382395 5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-EN-1-YL)-4H-1,2,4-triazole-3-thiol CAS No. 328556-89-4

5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-EN-1-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3382395
CAS No.: 328556-89-4
M. Wt: 290.34 g/mol
InChI Key: PUBFRHXTIKNIPW-UHFFFAOYSA-N
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Description

5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-EN-1-YL)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-EN-1-YL)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids under acidic or basic conditions.

    Substitution Reactions:

    Alkylation: The 2-methylprop-2-enyl group is introduced through alkylation reactions using suitable alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various alkylated or arylated triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It could be investigated for

Properties

IUPAC Name

3-(3-methyl-2-nitrophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-8(2)7-16-12(14-15-13(16)20)10-6-4-5-9(3)11(10)17(18)19/h4-6H,1,7H2,2-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBFRHXTIKNIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NNC(=S)N2CC(=C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354142
Record name ST50426527
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328556-89-4
Record name ST50426527
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-EN-1-YL)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-EN-1-YL)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-EN-1-YL)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-EN-1-YL)-4H-1,2,4-triazole-3-thiol

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